2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

Übersicht

Beschreibung

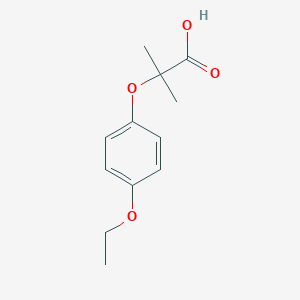

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the fibrate class, characterized by a 2-methylpropanoic acid backbone substituted with a 4-ethoxyphenoxy group. Fibrates are primarily used as lipid-lowering agents, acting as peroxisome proliferator-activated receptor alpha (PPARα) agonists . The ethoxy group (─OCH₂CH₃) at the para position distinguishes it from analogs with chloro, benzoyl, or other substituents, influencing its physicochemical and pharmacological behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pin1 modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of Pin1 modulator 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pin1-Modulator 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Pin1-Modulator 1 verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Ammoniak, Amine.

Elektrophile: Alkylhalogenide, Säurechloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Verbindungen führen können .

Wissenschaftliche Forschungsanwendungen

Pin1-Modulator 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Pin1-Modulator 1 entfaltet seine Wirkungen durch spezifische Bindung an das katalytische Zentrum von Pin1, wodurch seine Isomeraseaktivität gehemmt wird. Diese Interaktion führt zu Konformationsänderungen in phosphorylierten Proteinen, die ihre Stabilität, Lokalisation und Funktion beeinflussen. Die Hemmung der Pin1-Aktivität stört verschiedene zelluläre Pfade, darunter diejenigen, die am Zellzyklusfortschritt, der Apoptose und der Signaltransduktion beteiligt sind . Molekulare Zielstrukturen von Pin1-Modulator 1 sind phosphorylierte Serin/Threonin-Prolin-Motive in Proteinen .

Wirkmechanismus

Pin1 modulator 1 exerts its effects by specifically binding to the catalytic site of Pin1, thereby inhibiting its isomerase activity. This interaction leads to conformational changes in phosphorylated proteins, affecting their stability, localization, and function. The inhibition of Pin1 activity disrupts various cellular pathways, including those involved in cell cycle progression, apoptosis, and signal transduction . Molecular targets of Pin1 modulator 1 include phosphorylated serine/threonine-proline motifs in proteins .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The core structure of 2-methylpropanoic acid is conserved across fibrates, but substituents on the phenoxy ring modulate key properties:

Key Observations :

- This may influence gastrointestinal absorption and plasma protein binding .

- Lipophilicity : Ethoxy substituents generally increase lipophilicity (logP ~3.5–4.0 estimated) compared to chloro (logP ~2.8 for clofibric acid), enhancing membrane permeability but possibly slowing renal excretion .

Pharmacological Activity

Fibrates modulate lipid metabolism via PPARα activation. Substituent chemistry critically impacts potency and selectivity:

- Clofibric Acid : Moderate PPARα agonist activity; reduces triglycerides by 20–25% and LDL cholesterol .

- Fenofibric Acid: Enhanced efficacy due to chlorobenzoyl group; lowers triglycerides by ~40–50% and increases HDL cholesterol .

- Target Compound: The ethoxy group may alter PPARα binding kinetics. Ethoxy’s bulkiness could reduce affinity compared to fenofibric acid, but improved solubility might enhance tissue distribution.

Microalgal Growth Inhibition : Fibrates like clofibric acid and bezafibrate inhibit microalgal growth at environmental concentrations (EC₅₀ ~1–10 mg/L) . The ethoxy variant’s higher lipophilicity may increase bioaccumulation risks in aquatic systems.

Metabolic Pathways

Fibrates undergo phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolism:

- Clofibric Acid : Direct glucuronidation; long half-life due to resistance to further metabolism .

- Fenofibrate: Hydrolyzed to fenofibric acid; undergoes hepatic β-oxidation .

- Target Compound: Predicted to undergo O-deethylation (via CYP450) to form 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, analogous to fenofibrate’s metabolite . Ethoxy metabolism may produce less stable intermediates compared to chlorinated analogs.

Environmental and Toxicological Considerations

- Persistence: Ethoxy groups are less persistent than chloro substituents in environmental matrices but may generate phenolic metabolites with unknown ecotoxicity .

Biologische Aktivität

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, a compound with significant biological relevance, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H16O3 and is characterized by the presence of an ethoxy group and a phenoxy moiety, which contribute to its biological activity. Its structural formula can be represented as follows:

Research indicates that this compound acts primarily through modulation of specific cellular pathways. One notable mechanism involves its interaction with peroxisome proliferator-activated receptors (PPARs) , which are critical in regulating lipid metabolism and glucose homeostasis. This interaction suggests potential applications in treating metabolic disorders such as Type 2 diabetes mellitus .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented, indicating its potential as a therapeutic agent.

PPAR Agonism

The compound has been identified as a PPAR agonist, particularly affecting PPARα and PPARγ pathways. This action is crucial for the regulation of glucose and lipid metabolism, making it a candidate for further development in diabetes therapy .

Case Studies

Several studies have explored the biological activity of this compound:

- Diabetes Management : A study highlighted the efficacy of this compound in improving insulin sensitivity and reducing blood glucose levels in diabetic models. This suggests its potential role in diabetes management .

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating strong anti-inflammatory properties.

- Cancer Research : Preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are critical. Current data suggest that this compound exhibits a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or esterification reactions. For example, Friedel-Crafts protocols using aluminum chloride (AlCl₃) as a catalyst can introduce ethoxyphenoxy groups to the propanoic acid backbone . Optimization involves adjusting reaction time (e.g., reflux for 24 hours in THF/water mixtures ), solvent polarity, and stoichiometric ratios of intermediates like 4-ethoxyphenol and methylpropanoic acid derivatives. Purity is enhanced via crystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions, particularly for ethoxyphenoxy group orientation . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) monitors reaction progress and impurity profiles, such as residual 4-ethylphenyl derivatives . Mass spectrometry (MS) validates molecular weight (e.g., C₁₂H₁₆O₄, MW 224.25 g/mol) .

Q. What metabolic pathways or degradation products are associated with this compound?

- Methodological Answer : In vitro studies using liver microsomes or cytochrome P450 enzymes can identify primary metabolites. For example, oxidative cleavage of the ethoxy group may yield 4-hydroxyphenoxy derivatives, detectable via LC-MS/MS . Degradation under acidic conditions (pH <3) may produce 2-methylpropanoic acid and phenolic byproducts, requiring stability studies in simulated gastric fluid .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

- Perform plasma protein binding assays to assess free drug concentration.

- Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track tissue distribution .

- Compare IC₅₀ values in cell-based assays (e.g., PPAR-γ activation ) with efficacy in rodent models, adjusting for metabolic clearance rates .

Q. What strategies optimize stereochemical purity during synthesis, particularly for chiral intermediates?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (S)-1-phenylethylamine) or enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) ensures enantiomeric excess >99% . Asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-mediated coupling reactions can also control stereochemistry .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs like 2-(4-chlorophenoxy)-2-methylpropanoic acid and testing PPAR-α/γ agonism. For example:

- Electron-withdrawing groups (Cl, CF₃) : Enhance receptor binding affinity but may reduce metabolic stability.

- Ethoxy vs. methoxy substituents : Ethoxy groups improve lipid solubility (logP 2.8 vs. 1.9), correlating with enhanced CNS penetration in rodent models .

Q. What in silico approaches predict toxicity or off-target effects of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against toxicity-associated targets (e.g., hERG channels) identifies potential risks . QSAR models trained on EPA ToxCast data predict hepatotoxicity based on structural descriptors like topological polar surface area (TPSA <90 Ų indicates higher risk) .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-9-5-7-10(8-6-9)16-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXPDNFJCQRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407120 | |

| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154548-95-5 | |

| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.